Diethazine Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethazine Sulfoxide is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis It is a derivative of diethazine, a phenothiazine derivative, and is characterized by the presence of a sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethazine Sulfoxide can be synthesized through the oxidation of diethazine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to diethazine using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Diethazine Sulfone.
Reduction: Diethazine.
Substitution: Various substituted diethazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethazine Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Diethazine Sulfoxide can be compared with other sulfoxide-containing compounds such as:
Dimethyl Sulfoxide: Known for its solvent properties and use in cryopreservation.
Methyl Sulfoxide: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: this compound is unique due to its phenothiazine backbone, which imparts specific chemical and biological properties
Vergleich Mit ähnlichen Verbindungen
- Dimethyl Sulfoxide
- Methyl Sulfoxide
- Phenothiazine Sulfoxide Derivatives
Eigenschaften
Molekularformel |
C18H22N2OS |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(5-oxophenothiazin-10-yl)ethanamine |
InChI |
InChI=1S/C18H22N2OS/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)22(21)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
FHJXMDBVMWVIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.